![molecular formula C16H16N2S B5778046 2-{[(4-methylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5778046.png)
2-{[(4-methylbenzyl)thio]methyl}-1H-benzimidazole
Overview
Description
2-{[(4-methylbenzyl)thio]methyl}-1H-benzimidazole, also known as MBTBI, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a benzimidazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Scientific Research Applications
Antiviral Activity
One of the significant applications of 2-{[(4-methylbenzyl)thio]methyl}-1H-benzimidazole derivatives is their antiviral properties. A study by Golankiewicz et al. (1995) synthesized various imidazo[1,5-a]-1,3,5-triazine derivatives with 4-methylbenzyl groups, which showed inhibitory effects on the replication of ortho- and paramyxoviruses. Some compounds specifically inhibited viruses like influenza A and respiratory syncytial virus at low cytotoxic concentrations (Golankiewicz et al., 1995).
Antimicrobial and Antioxidant Activities
Menteşe et al. (2015) reported on benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, which exhibited α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some of these compounds demonstrated significant ABTS and DPPH scavenging activities, highlighting their potential as antimicrobial and antioxidant agents (Menteşe, Ülker, & Kahveci, 2015).
Anti-Helicobacter Pylori Agents
Kühler et al. (2002) found that 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles exhibit selective antibacterial properties for Helicobacter spp. They identified compounds that retained antibacterial potency and selectivity while eliminating proton pump inhibitor activity. These compounds demonstrated bactericidal activities with minimum bactericidal concentrations comparable to clinically used antimicrobials (Kühler et al., 2002).
Antioxidant Properties
Kuş et al. (2004) synthesized benzimidazole derivatives that showed significant in vitro effects on rat liver microsomal lipid peroxidation levels, indicating potential antioxidant properties. One compound, in particular, exhibited better inhibition of lipid peroxidation than butylated hydroxytoluene (BHT) (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).
Anticancer Activity
Refaat (2010) explored the synthesis of 2-substituted benzimidazole derivatives, revealing that all tested compounds exhibited antitumor activity against various human cancer cell lines. This study highlights the potential of benzimidazole derivatives in developing new anticancer drugs (Refaat, 2010).
Corrosion Inhibition
Obot and Obi-Egbedi (2010) conducted a theoretical study on benzimidazole derivatives, including 2-methylbenzimidazole, for their potential use as corrosion inhibitors. The study provided insights into properties relevant to their action as corrosion inhibitors, demonstrating the potential industrial application of these compounds (Obot & Obi-Egbedi, 2010).
properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanylmethyl]-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-12-6-8-13(9-7-12)10-19-11-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFCKOACLCMZRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-methylbenzyl)thio]methyl}-1H-benzimidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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